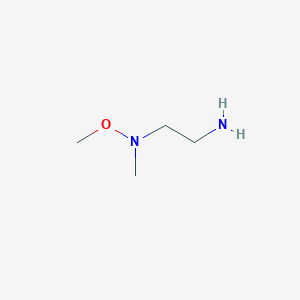
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as DMAA, is a synthetic compound that has been used in scientific research for several years. DMAA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of human health and disease. In
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been used in scientific research to study a wide range of biological processes, including the regulation of blood pressure, the modulation of immune responses, and the effects of oxidative stress on cellular function. This compound has also been used as a tool to study the regulation of gene expression and the effects of various drugs on the body.
作用機序
The exact mechanism of action of N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is believed to act as a stimulant of the central nervous system. This compound has been found to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and energy levels. This compound has also been found to have vasoconstrictive effects, which may contribute to its ability to increase blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. This compound has also been found to increase the release of glucose into the bloodstream, leading to increased energy levels. In addition, this compound has been found to increase the levels of certain hormones, such as cortisol and adrenaline.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments is its ability to stimulate the central nervous system, making it a useful tool for studying various aspects of brain function. However, this compound has also been found to have a number of side effects, including increased heart rate and blood pressure, which may limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of new drugs that target the central nervous system, using this compound as a starting point. Another potential direction is the use of this compound as a tool for studying the regulation of gene expression and the effects of various drugs on the body. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is synthesized through the reaction of 3,5-dimethylphenylacetic acid with 2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been well-established in the scientific literature and has been used by researchers around the world.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-14(2)11-15(10-13)21-19(23)12-22-8-7-16-17(20(22)24)5-4-6-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJOHITEWYFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)



![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)

![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)
![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)

![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)


